N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Descripción
Propiedades
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c1-8(20)18(12-17-10(6-19)7-21-12)11-4-2-3-9(5-11)13(14,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMBMOCLHRKRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)C2=NC(=CS2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, a compound with the CAS number 757222-02-9, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, including its cytotoxicity, antibacterial effects, and possible applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₉F₃N₂O₂S
- Molecular Weight : 314.28 g/mol
- IUPAC Name : N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
This thiazole-based compound is notable for the presence of a trifluoromethyl group, which is often associated with enhanced biological activity.
1. Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. A review highlighted that compounds with similar thiazole structures demonstrated cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole Derivative 1 | Jurkat | 1.61 ± 1.92 |
| Thiazole Derivative 2 | A-431 | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis suggested that the thiazole ring and specific substitutions on the phenyl ring are crucial for enhancing cytotoxicity .
2. Antibacterial Activity
Thiazole compounds have also been evaluated for their antibacterial properties. The antibacterial efficiency of N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide was assessed against both Gram-positive and Gram-negative bacteria using the dilution method. Preliminary findings indicated that this compound exhibited potent antibacterial activity compared to standard antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 10 µg/mL |
| S. aureus | < 5 µg/mL |
The presence of electron-withdrawing groups in the structure may enhance its interaction with bacterial targets .
While specific mechanisms for N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide remain under investigation, it is hypothesized that its activity may involve:
- Inhibition of DNA synthesis : Similar thiazole derivatives have been shown to interfere with nucleic acid synthesis in cancer cells.
- Disruption of bacterial cell wall synthesis : The compound's structural features may facilitate binding to bacterial enzymes involved in cell wall formation.
Case Studies
A series of experiments conducted on various thiazole derivatives, including N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, highlighted its potential as a lead compound in drug development:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound could significantly reduce cell viability in cancer cell lines compared to control groups.
- In Vivo Studies : Animal models treated with similar thiazole compounds showed reduced tumor sizes and improved survival rates, suggesting translational potential for clinical applications.
Comparación Con Compuestos Similares
Chemical Identity :
- IUPAC Name : N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C₁₃H₉F₃N₂O₂S
- Molecular Weight : 314.28 g/mol
- CAS No.: 757222-02-9
- Key Structural Features :
- A thiazole ring substituted with a formyl group at position 3.
- An acetamide bridge linking the thiazole to a 3-(trifluoromethyl)phenyl group.
- Applications : Serves as a versatile small-molecule scaffold in medicinal chemistry and agrochemical research due to its reactive formyl group and electron-deficient trifluoromethylphenyl moiety .
Comparison with Structurally Similar Compounds
Anticonvulsant Acetamide Derivatives
Compounds 14–17 from share the N-[3-(trifluoromethyl)phenyl]acetamide core but differ in the substituents on the piperazine or aryl rings:
- Compound 14 : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Benzothiazole-Based Analogs
Thiazole Derivatives with Functional Group Variations
- N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide () :
- N-(2,4-Difluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide () :
Agrochemical Derivatives
- Flufenacet () : N-(4-Fluorophenyl)-N-isopropyl-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide
Structural and Functional Insights
- Formyl Group : Unique to the target compound, enabling Schiff base formation for drug delivery systems. Absent in piperazine and benzothiazole analogs .
- Trifluoromethylphenyl Group : Enhances metabolic resistance compared to difluorophenyl or chlorophenyl variants .
- Synthetic Accessibility : Microwave-assisted synthesis () yields <20%, whereas the target compound’s commercial availability () suggests scalable routes.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed. First, the thiazole core is functionalized via condensation of thiourea derivatives with α-halo ketones. The 4-formyl group can be introduced using Vilsmeier-Haack formylation (using POCl₃ and DMF). Subsequent acetylation of the 3-(trifluoromethyl)aniline precursor with acetic anhydride under reflux, followed by coupling to the thiazole intermediate, yields the target compound. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of acetic anhydride) to minimize byproducts. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can researchers confirm the molecular structure and purity of this compound?
Structural confirmation requires a combination of:
- 1H/13C NMR : Key signals include the formyl proton (δ ~9.8–10.2 ppm) and trifluoromethyl phenyl protons (δ ~7.5–7.8 ppm). The acetamide carbonyl appears at δ ~168–170 ppm in 13C NMR .
- ESI-MS : The molecular ion peak [M+H]+ should match the theoretical molecular weight (e.g., calculated for C₁₄H₁₀F₃N₂O₂S: 342.05 g/mol).
- HPLC : Purity ≥95% using a C18 column (acetonitrile/water gradient) .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereoelectronic effects, as demonstrated for analogous acetamide derivatives .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HepG2 or MCF-7 cell lines) .
- Enzyme inhibition : Fluorometric assays targeting kinases or oxidoreductases (e.g., FAD-dependent enzymes) . Include controls like cisplatin (anticancer) or ciprofloxacin (antimicrobial) for benchmarking.
Advanced Research Questions
Q. How does the substitution pattern on the thiazole ring influence biological activity in SAR studies?
Modifications to the 4-formyl group and adjacent substituents significantly alter activity:
- Formyl group : Enhances electrophilicity, improving binding to nucleophilic enzyme residues (e.g., cysteine proteases). Replacement with methyl reduces potency by ~70% in anticonvulsant models .
- Trifluoromethyl phenyl group : The -CF₃ moiety increases lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration in neurological assays. Substitution with -Cl or -NO₂ reduces bioavailability due to higher polarity .
- Thiazole core : Oxidation to thiazoline decreases thermal stability but improves aqueous solubility .
Q. What strategies resolve discrepancies in biological activity data across experimental models?
Contradictions often arise from:
- Solubility differences : Use DMSO stocks ≤0.1% to avoid cytotoxicity. For in vivo studies, employ nanoemulsions or cyclodextrin complexes .
- Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation. Introduce electron-withdrawing groups (e.g., -F) to block CYP450 oxidation .
- Off-target effects : Combine proteome-wide affinity profiling (thermal shift assays) with kinase panel screening to isolate primary targets .
Q. Which computational methods predict binding affinity to target enzymes or receptors?
- Molecular docking (AutoDock Vina) : Simulate interactions with homology-modeled targets (e.g., TRPV1 channels). The formyl group shows strong hydrogen bonding with Arg557 in TRPV1 .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Pay attention to RMSD fluctuations >2 Å, indicating weak binding .
- QSAR models : Use descriptors like polar surface area (PSA) and Hammett constants (σ) to correlate substituent effects with IC₅₀ values from published analogs .
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